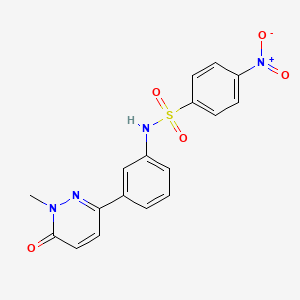![molecular formula C22H26N4O2 B2759116 5-cyclopropyl-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-3-carboxamide CAS No. 1206998-73-3](/img/structure/B2759116.png)
5-cyclopropyl-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-cyclopropyl-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-3-carboxamide” is a complex organic molecule. It contains several functional groups, including a cyclopropyl group, a benzimidazole group, a cyclohexyl group, an isoxazole group, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of several heterocyclic rings. The benzimidazole group is a fused ring system containing a benzene ring and an imidazole ring. The imidazole ring is a five-membered ring with two non-adjacent nitrogen atoms . The isoxazole group is a five-membered ring containing an oxygen atom and a nitrogen atom .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the various functional groups present. For instance, the benzimidazole group is known to participate in various chemical reactions, including alkylation, acylation, and nitration . The isoxazole ring can undergo reactions at the carbon adjacent to the oxygen atom, such as nucleophilic addition or electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple nitrogen atoms could enhance its solubility in polar solvents. The compound’s melting point, boiling point, and other physical properties would depend on the specific arrangement of its atoms and the intermolecular forces between its molecules .Applications De Recherche Scientifique
Antibacterial Applications
Imidazole derivatives, including the compound , have been studied for their antibacterial properties. These compounds can interfere with the synthesis of bacterial cell walls or disrupt bacterial protein synthesis, leading to the inhibition of bacterial growth. This makes them potential candidates for the development of new antibacterial drugs, especially in the face of increasing antibiotic resistance .
Antitumor and Anticancer Activities
The structural complexity of imidazole derivatives allows them to interact with various biological targets, making them useful in the treatment of cancer. They can act as inhibitors of cancer cell proliferation, induce apoptosis, or interfere with angiogenesis, which is the process of new blood vessel formation that tumors need for growth .
Antiviral Properties
Research has shown that imidazole compounds can exhibit antiviral activities. They may work by inhibiting viral replication or by interfering with the proteins necessary for the virus to reproduce. This makes them valuable in the search for treatments against various viral infections .
Anti-inflammatory and Analgesic Effects
Imidazole derivatives are known to possess anti-inflammatory properties, which can be beneficial in the treatment of chronic inflammatory diseases. They can also exhibit analgesic effects, providing pain relief without the side effects associated with traditional pain medications .
Antidiabetic Potential
Some imidazole derivatives have shown promise in the management of diabetes. They may work by influencing the metabolic pathways involved in glucose regulation or by enhancing insulin sensitivity, thus helping to control blood sugar levels .
Antifungal and Antimicrobial Efficacy
These compounds have also been explored for their antifungal and antimicrobial effects. They can target the unique components of fungal cells or microbes, leading to their destruction or inhibition, which is crucial for treating various fungal and microbial infections .
Antioxidant Activity
The antioxidant properties of imidazole derivatives mean they can neutralize free radicals, which are unstable molecules that can cause cellular damage. This activity is important in preventing oxidative stress-related diseases, including neurodegenerative disorders .
Gastrointestinal Therapeutic Uses
Due to their ability to interact with various enzymes and receptors in the gastrointestinal tract, imidazole derivatives can be used to treat ulcers and other gastrointestinal issues. They may work by reducing acid secretion or protecting the stomach lining .
Orientations Futures
Mécanisme D'action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They are used in the development of new drugs and have been found to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological effects . The presence of a positive charge on either of the two nitrogen atoms in the imidazole ring allows it to show two equivalent tautomeric forms , which may contribute to its interaction with various targets.
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities . These pathways could potentially involve interactions with various enzymes, receptors, and other proteins, leading to downstream effects on cellular processes.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence its absorption and distribution
Result of Action
Given the broad range of biological activities associated with imidazole derivatives , it can be inferred that this compound could potentially have diverse effects at the molecular and cellular level.
Propriétés
IUPAC Name |
5-cyclopropyl-N-[[4-(1-methylbenzimidazol-2-yl)cyclohexyl]methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-26-19-5-3-2-4-17(19)24-21(26)16-8-6-14(7-9-16)13-23-22(27)18-12-20(28-25-18)15-10-11-15/h2-5,12,14-16H,6-11,13H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBJDXKPUHTDFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3CCC(CC3)CNC(=O)C4=NOC(=C4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![cis-3-[2-(Tert-butoxy)-2-oxoethyl]-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B2759037.png)

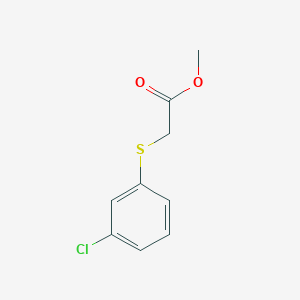
![2-(4-Fluorophenyl)sulfanyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2759040.png)
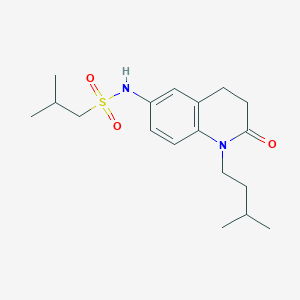

![2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]-N~1~-(4-methylbenzyl)acetamide](/img/structure/B2759045.png)
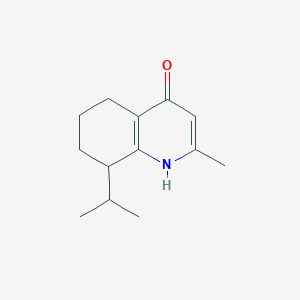


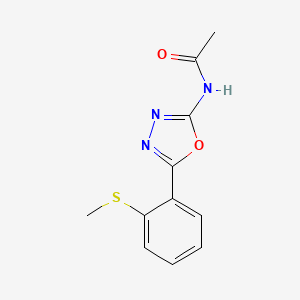
![8-(Benzylamino)-1-azaspiro[4,5]decan-2-one](/img/structure/B2759055.png)
